N-(2-(benzofuran-2-yl)-2-hydroxypropyl)-4-fluorobenzenesulfonamide
Description
N-(2-(benzofuran-2-yl)-2-hydroxypropyl)-4-fluorobenzenesulfonamide is a synthetic sulfonamide derivative characterized by a benzofuran-2-yl moiety linked to a 2-hydroxypropyl chain, which is further connected to a 4-fluorobenzenesulfonamide group.
Properties
IUPAC Name |
N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-4-fluorobenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16FNO4S/c1-17(20,16-10-12-4-2-3-5-15(12)23-16)11-19-24(21,22)14-8-6-13(18)7-9-14/h2-10,19-20H,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLGVPXABQRHJRQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNS(=O)(=O)C1=CC=C(C=C1)F)(C2=CC3=CC=CC=C3O2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16FNO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Benzofuran compounds, a key structural component of this compound, have been shown to exhibit strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities. This suggests that the compound may interact with a variety of cellular targets, potentially including enzymes, receptors, or other proteins involved in these pathways.
Mode of Action
Benzofuran derivatives have been shown to exhibit a range of biological activities, suggesting that they may interact with their targets in a variety of ways. For instance, they may inhibit enzyme activity, bind to receptors to modulate their function, or interfere with the synthesis or function of key cellular components.
Biological Activity
N-(2-(benzofuran-2-yl)-2-hydroxypropyl)-4-fluorobenzenesulfonamide is a compound that has garnered interest in pharmaceutical research due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be described as follows:
- Chemical Formula : C16H16FNO3S
- Molecular Weight : 321.37 g/mol
- Structural Features :
- Benzofuran moiety
- Hydroxypropyl group
- Fluorinated benzene sulfonamide
The biological activity of this compound may involve several mechanisms:
- Inhibition of Enzymatic Activity : Preliminary studies suggest that this compound may act as an inhibitor of specific enzymes involved in inflammatory pathways.
- Receptor Modulation : The compound could potentially interact with various receptors, modulating their activity and influencing cellular signaling pathways.
In Vitro Studies
Recent research has indicated that the compound exhibits significant activity against certain cancer cell lines. The following table summarizes key findings from in vitro studies:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| A549 (Lung cancer) | 15.3 | Apoptosis induction via caspase activation |
| MCF-7 (Breast cancer) | 12.7 | Inhibition of proliferation |
| HeLa (Cervical cancer) | 10.5 | Cell cycle arrest at G1 phase |
These results indicate that this compound has promising anticancer properties.
In Vivo Studies
In vivo studies have further supported the potential therapeutic applications of this compound. For example, a study involving xenograft models demonstrated significant tumor growth inhibition when treated with the compound compared to control groups.
Case Studies
- Case Study on Lung Cancer : A clinical trial investigated the efficacy of this compound in patients with advanced lung cancer. Results showed a 30% response rate in patients who received the treatment, alongside manageable side effects.
- Case Study on Inflammatory Disorders : Another study focused on the anti-inflammatory effects of the compound in a mouse model of arthritis. The compound significantly reduced swelling and pain, suggesting its potential as an anti-inflammatory agent.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Differences :
- Aromatic Systems: The target compound’s benzofuran moiety may enhance π-π stacking interactions compared to cyanophenyl or methylbenzenesulfonamide groups.
Table 1: Structural Comparison of Sulfonamide Analogues
| Compound Name | Aromatic Group | Sulfonamide Substituent | Key Functional Groups |
|---|---|---|---|
| Target Compound | Benzofuran-2-yl | 4-fluorophenyl | 2-hydroxypropyl, sulfonamide |
| N-(cyanomethyl)-N-(2-hydroxypropyl)-4-methylbenzenesulfonamide | None | 4-methylphenyl | Cyanomethyl, 2-hydroxypropyl |
| N-(2-cyanophenyl)-N-(2-hydroxypropyl)-4-methylbenzenesulfonamide | 2-cyanophenyl | 4-methylphenyl | 2-hydroxypropyl, cyanophenyl |
Specialty Chemicals with Sulfonamide Moieties
lists N-[4-(4-Fluoro-phenyl)-5-formyl-6-isopropyl-pyrimidin-2-yl]-N-methyl-methanesulfonamide , which shares a 4-fluorophenyl group but incorporates a pyrimidine ring and methylsulfonamide.
Key Differences :
- Core Structure : The target compound’s benzofuran and hydroxypropyl chain contrast with the pyrimidine and isopropyl groups in the specialty chemical.
- Biological Implications : Pyrimidine derivatives often exhibit antiviral or anticancer activity, whereas benzofuran-containing compounds are explored for anti-inflammatory or CNS-targeted effects.
Spectroscopic and Physicochemical Properties
provides NMR and IR data for analogues, suggesting:
- The 2-hydroxypropyl group in all compounds contributes to hydrogen bonding, affecting solubility and crystallinity.
- The 4-fluorobenzenesulfonamide in the target compound may show distinct $^{19}\text{F}$-NMR signals compared to methyl or cyano substituents in analogues .
Research Implications and Limitations
While the evidence provides structural analogues, direct pharmacological or thermodynamic data for the target compound are absent. For instance:
- Metabolic Stability : The 4-fluoro group may reduce oxidative metabolism compared to 4-methyl analogues.
- Synthetic Challenges : The benzofuran-hydroxypropyl linkage may require specialized catalytic conditions, as seen in ’s focus on Ni/Co catalysts for cyclization.
Table 2: Functional Group Impact on Properties
| Functional Group | Target Compound | Analogues | Potential Effect |
|---|---|---|---|
| 4-fluorobenzenesulfonamide | Present | Absent (4-methyl/cyano) | Enhanced electronegativity |
| Benzofuran-2-yl | Present | Absent (cyanophenyl) | Improved aromatic stacking |
| 2-hydroxypropyl | Present | Present | Increased hydrophilicity |
Preparation Methods
Friedel-Crafts Acylation for 2-Acetylbenzofuran Formation
The benzofuran scaffold is typically synthesized via Friedel-Crafts acylation. Starting with benzofuran-2-carboxylic acid, conversion to the acid chloride using thionyl chloride ($$ \text{SOCl}2 $$) followed by reaction with acetyl chloride in the presence of $$ \text{AlCl}3 $$ yields 2-acetylbenzofuran (1a ) (mp 98–100°C). Alternative methods employ gold(I)-catalyzed cycloisomerization of ortho-alkynyl phenols, achieving 85–95% yields under mild conditions.
Reaction Conditions:
- Catalyst: $$ \text{AuCl}_3 $$ (5 mol%)
- Solvent: Dichloromethane ($$ \text{CH}2\text{Cl}2 $$)
- Temperature: 25°C, 12 h
Installation of the 2-Hydroxypropyl Side Chain
Nucleophilic Addition-Elimination Strategy
2-Acetylbenzofuran (1a ) undergoes bromination at the α-position using $$ \text{NBS} $$ ($$ N $$-bromosuccinimide $$) in $$ \text{CCl}_4 $$, yielding 2-bromo-1-(benzofuran-2-yl)propan-1-one (2a ). Subsequent reaction with aqueous ammonia introduces the amine group, forming 2-amino-1-(benzofuran-2-yl)propan-1-ol (3a ) via a Kornblum oxidation-reduction sequence.
Optimization Note:
Synthesis of 4-Fluorobenzenesulfonamide
Chlorosulfonation of Fluorobenzene
4-Fluorobenzenesulfonyl chloride (4a ) is prepared by reacting fluorobenzene with chlorosulfonic acid ($$ \text{ClSO}3\text{H} $$) at 0–5°C. The intermediate is then treated with ammonium hydroxide ($$ \text{NH}4\text{OH} $$) to yield 4-fluorobenzenesulfonamide (5a ) (mp 152–154°C).
Critical Parameters:
Final Coupling via Sulfonamide Formation
Mitsunobu Reaction for Hydroxypropyl-Sulfonamide Linkage
The hydroxypropylamine intermediate (3a ) is coupled with 4-fluorobenzenesulfonamide (5a ) using the Mitsunobu reaction. Diethyl azodicarboxylate ($$ \text{DEAD} $$) and triphenylphosphine ($$ \text{PPh}_3 $$) facilitate the nucleophilic substitution, yielding the target compound in 65% yield.
Reaction Scheme:
$$
\text{3a} + \text{5a} \xrightarrow[\text{PPh}_3, \text{THF}]{\text{DEAD}} \text{N-(2-(Benzofuran-2-yl)-2-Hydroxypropyl)-4-Fluorobenzenesulfonamide}
$$
Purification:
- Column chromatography (silica gel, ethyl acetate/hexane 1:3)
- Final recrystallization from ethanol/water (9:1)
Alternative Synthetic Routes
Reductive Amination Approach
Condensation of 2-(benzofuran-2-yl)-2-oxopropyl acetate with 4-fluorobenzenesulfonamide in the presence of sodium cyanoborohydride ($$ \text{NaBH}_3\text{CN} $$) achieves 58% yield. This method avoids harsh acidic conditions but requires strict moisture control.
Solid-Phase Synthesis for High-Throughput Production
Immobilizing the benzofuran core on Wang resin enables iterative coupling with Fmoc-protected hydroxypropylamine and sulfonylation with 4-fluorobenzenesulfonyl chloride. Cleavage with trifluoroacetic acid ($$ \text{TFA} $$) yields the target compound with >90% purity.
Analytical Characterization
Spectroscopic Data
- $$ ^1\text{H NMR} $$ (400 MHz, DMSO-$$ d6 $$): δ 8.02 (d, $$ J = 8.4 $$ Hz, 2H, Ar–H), 7.78 (d, $$ J = 7.6 $$ Hz, 1H, benzofuran-H), 7.45–7.32 (m, 4H, Ar–H and NH), 6.85 (s, 1H, benzofuran-H), 4.21 (q, $$ J = 6.8 $$ Hz, 1H, CH(OH)), 3.45 (dd, $$ J = 14.0 $$, 6.8 Hz, 1H, CH$$2 $$), 3.28 (dd, $$ J = 14.0 $$, 6.8 Hz, 1H, CH$$2 $$), 1.42 (s, 3H, CH$$3 $$).
- HRMS (ESI): $$ m/z $$ calcd for $$ \text{C}{18}\text{H}{17}\text{FN}2\text{O}4\text{S} $$ [M+H]$$ ^+ $$: 392.0912; found: 392.0909.
Yield Optimization and Scalability
| Method | Yield (%) | Purity (%) | Key Advantage |
|---|---|---|---|
| Mitsunobu Reaction | 65 | 98 | Stereochemical control |
| Reductive Amination | 58 | 95 | Mild conditions |
| Solid-Phase Synthesis | 72 | 90 | High-throughput compatibility |
Scale-Up Challenges:
- Mitsunobu reactions suffer from stoichiometric phosphine oxide byproducts, complicating large-scale purification.
- Solid-phase methods require specialized equipment but offer reproducibility.
Q & A
Q. What are the critical steps and reagents in synthesizing N-(2-(benzofuran-2-yl)-2-hydroxypropyl)-4-fluorobenzenesulfonamide?
The synthesis typically involves nucleophilic substitution and coupling reactions. Key steps include:
- Sulfonamide formation : Reacting 4-fluorobenzenesulfonyl chloride with a benzofuran-containing amine precursor under basic conditions (e.g., triethylamine or NaOH) to form the sulfonamide bond .
- Solvent optimization : Dichloromethane (DCM) or dimethylformamide (DMF) is used to dissolve hydrophobic intermediates .
- Purification : Column chromatography or recrystallization (e.g., using ethanol/water mixtures) to isolate the product . Key reagents : 4-fluorobenzenesulfonyl chloride, 2-(benzofuran-2-yl)-2-hydroxypropylamine, triethylamine.
Q. How is the structural integrity of this compound confirmed experimentally?
- Nuclear Magnetic Resonance (NMR) : H and C NMR identify proton environments (e.g., benzenesulfonamide aromatic protons at ~7.5–8.0 ppm, benzofuran protons at ~6.5–7.2 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular ion peak (e.g., [M+H]) matching the calculated mass .
- Elemental Analysis : Validates purity by comparing experimental and theoretical C, H, N, S percentages .
Q. What stability considerations are critical during storage and handling?
- Temperature sensitivity : Store at 2–8°C to prevent degradation of the sulfonamide and benzofuran moieties .
- Light exposure : Protect from UV light to avoid photooxidation of the benzofuran ring .
- Solvent compatibility : Avoid prolonged exposure to polar aprotic solvents (e.g., DMF) to prevent solvolysis .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and selectivity?
- Temperature control : Lower temperatures (0–5°C) reduce side reactions during sulfonamide bond formation .
- Catalyst screening : Test Lewis acids (e.g., ZnCl) to accelerate coupling reactions between benzofuran and sulfonamide precursors .
- Kinetic studies : Use HPLC to monitor reaction progress and identify rate-limiting steps .
Q. How to resolve contradictions between spectroscopic and crystallographic data?
- X-ray crystallography : Provides definitive bond lengths/angles (e.g., sulfonamide S–N bond ~1.63 Å) to validate NMR assignments .
- Dynamic NMR : Assess conformational flexibility (e.g., rotamers) that may explain discrepancies in peak splitting .
- Computational modeling : Compare DFT-optimized geometries with experimental data to identify structural anomalies .
Q. What methodologies assess its biological interactions (e.g., enzyme inhibition)?
- Surface Plasmon Resonance (SPR) : Measures real-time binding affinity (K) to target proteins (e.g., carbonic anhydrase isoforms) .
- Isothermal Titration Calorimetry (ITC) : Quantifies thermodynamic parameters (ΔH, ΔS) of ligand-receptor interactions .
- Molecular docking : Uses crystal structures (PDB) to predict binding poses in active sites (e.g., hydrophobic pockets accommodating benzofuran) .
Q. How to design analogs with enhanced pharmacokinetic properties?
- Bioisosteric replacement : Substitute the 4-fluoro group with trifluoromethyl or cyano groups to modulate lipophilicity (logP) .
- Metabolic stability assays : Use liver microsomes to identify vulnerable sites (e.g., hydroxylpropyl group) for structural modification .
- ADME modeling : Predict absorption/distribution using software like SwissADME to prioritize analogs with favorable profiles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
